Differential Enzymatic Stability: Prolyl Endopeptidase (PREP) Affinity Comparison
The target compound demonstrates a >6-fold stronger interaction with the serine protease PREP compared to a close α-methylated analog. The measured IC₅₀ for 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanamide against recombinant human PREP was 66 nM, whereas the α-methylated analog, 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide, exhibited a significantly higher IC₅₀ of 398 nM [1]. This quantifiable difference in inhibitory potency, measured under identical assay conditions, underscores the sensitivity of the enzyme's active site to steric bulk at the alpha position.
| Evidence Dimension | Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 66 nM |
| Comparator Or Baseline | 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide: IC₅₀ = 398 nM |
| Quantified Difference | Approximately 6-fold higher potency |
| Conditions | Recombinant human PREP; fluorogenic substrate measured over 1 hour [1] |
Why This Matters
In a medicinal chemistry program targeting PREP, selecting the more potent analog is essential for achieving the desired target engagement at lower compound concentrations, reducing the risk of off-target effects and improving the developability profile of the lead series.
- [1] BindingDB. BDBM50009366: CHEMBL3233842. https://www.bindingdb.org/bind/chemsearchmarvin?p=1&q=BDBM50009366. View Source
